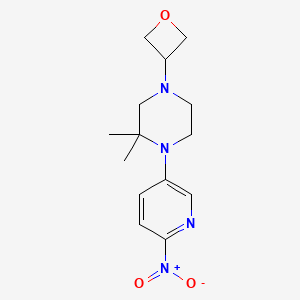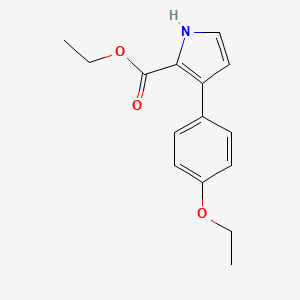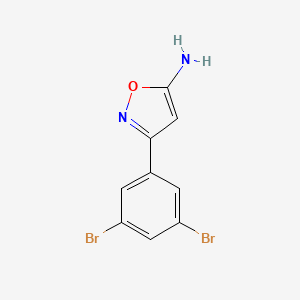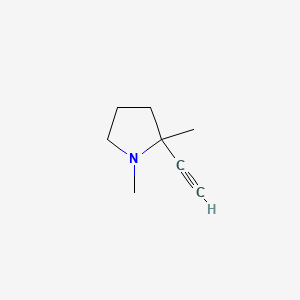
E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-7-methylquinoline with nitroethene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The chloro group can participate in nucleophilic substitution reactions, modifying biological macromolecules and affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-7-methylquinoline: Lacks the nitrovinyl group, making it less reactive in redox reactions.
7-Methyl-3-(2-nitro)vinylquinoline: Lacks the chloro group, affecting its substitution reactions.
2-Chloro-3-(2-nitro)vinylquinoline: Lacks the methyl group, which can influence its overall reactivity and interactions.
Uniqueness
E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline is unique due to the presence of both the chloro and nitrovinyl groups, which confer distinct reactivity patterns and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C12H9ClN2O2 |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
2-chloro-7-methyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H9ClN2O2/c1-8-2-3-9-7-10(4-5-15(16)17)12(13)14-11(9)6-8/h2-7H,1H3/b5-4+ |
Clave InChI |
XJCZEPHWMDKULX-SNAWJCMRSA-N |
SMILES isomérico |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl |
SMILES canónico |
CC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


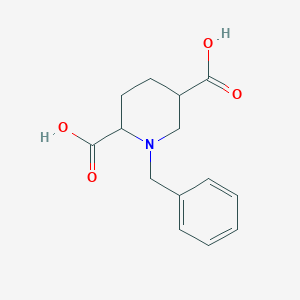
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)

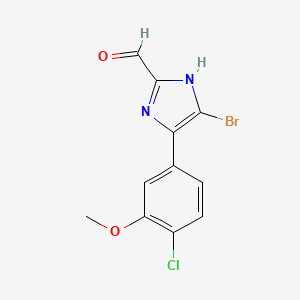
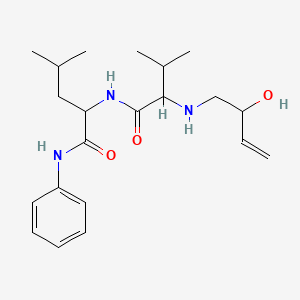
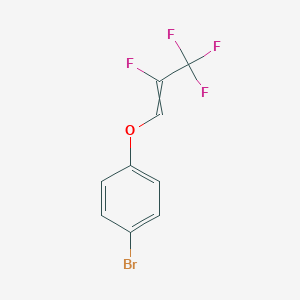

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
